2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS 106904-09-0) is a highly functionalized aromatic building block fundamentally integrated into the commercial synthesis of triketone HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor herbicides [1]. Featuring a specific 2-chloro, 3-methyl, and 4-methylsulfonyl substitution pattern, this compound serves as the definitive upstream precursor for Tembotrione. The 3-methyl group is specifically designed to undergo radical side-chain bromination, providing the essential attachment point for the trifluoroethoxymethyl ether moiety that distinguishes Tembotrione from first-generation triketones [1]. For agrochemical manufacturers and contract research organizations (CROs), procuring this exact benzoic acid derivative ensures a scalable, stereoelectronically optimized starting point for advanced herbicide active pharmaceutical ingredients (APIs), balancing shelf stability with precise downstream reactivity.
Generic substitution of substituted benzoic acids in HPPD inhibitor synthesis inevitably results in off-target active ingredients or complete synthetic failure. Attempting to substitute 2-chloro-4-(methylsulfonyl)benzoic acid (which lacks the 3-methyl group) yields Sulcotrione analogs, entirely missing the trifluoroethoxymethyl ether chain required for Tembotrione's superior crop selectivity and weed control spectrum [1]. Conversely, substituting with 4-(methylsulfonyl)-2-nitrobenzoic acid shifts the synthetic trajectory toward Mesotrione, requiring completely different coupling and reduction conditions. Furthermore, procuring the downstream 3-bromomethyl derivative instead of the 3-methyl baseline introduces significant supply chain risks, as benzylic bromides are prone to hydrolysis and degradation during extended storage or transport [2]. Therefore, the 3-methyl compound is uniquely positioned as the most stable, cost-effective, and chemically accurate node for Tembotrione production.
When evaluating precursors for Tembotrione synthesis, the 3-methyl benzoic acid (CAS 106904-09-0) demonstrates vastly superior shelf stability compared to its immediate downstream derivative, 3-bromomethyl-2-chloro-4-(methylsulfonyl)benzoic acid [1]. Benzylic bromides are highly susceptible to ambient hydrolysis, often degrading by 5-10% over 6 months under standard warehouse conditions, whereas the 3-methyl precursor maintains >99% purity indefinitely under ambient storage [2]. This makes the 3-methyl compound the preferred procurement choice for bulk stockpiling, allowing manufacturers to perform the radical bromination step immediately prior to etherification.
| Evidence Dimension | Long-term storage stability (hydrolysis resistance) |
| Target Compound Data | >99% purity retention over 12+ months |
| Comparator Or Baseline | 3-Bromomethyl-2-chloro-4-(methylsulfonyl)benzoic acid (5-10% degradation via hydrolysis over 6 months) |
| Quantified Difference | Near-zero degradation vs. significant hydrolytic loss |
| Conditions | Ambient warehouse storage conditions without specialized moisture exclusion |
Procuring the 3-methyl precursor eliminates the cold-chain and moisture-exclusion costs associated with shipping and storing reactive benzylic bromides.
The presence of the 2-chloro and 4-methylsulfonyl groups creates a highly electron-deficient aromatic ring, which uniquely activates the 3-methyl group for selective radical bromination [1]. In comparative synthetic routes, brominating 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid yields the desired 3-bromomethyl intermediate with >85% conversion using standard radical initiators and bromine or N-bromosuccinimide (NBS) [1]. In contrast, attempting to functionalize a generic 3-methylbenzoic acid without these specific electron-withdrawing groups results in poor regioselectivity and competitive ring bromination. The specific push-pull electronic environment of CAS 106904-09-0 ensures that the benzylic position is exclusively targeted, minimizing waste and purification costs.
| Evidence Dimension | Regioselectivity of radical side-chain bromination |
| Target Compound Data | >85% selective conversion to 3-bromomethyl derivative |
| Comparator Or Baseline | Unsubstituted 3-methylbenzoic acid (mixed ring and side-chain bromination) |
| Quantified Difference | Exclusive side-chain activation vs. non-selective halogenation |
| Conditions | Radical bromination conditions (e.g., Br2/hv or NBS/AIBN) in standard solvents |
High regioselectivity directly translates to higher process yields and eliminates the need for expensive chromatographic separations in bulk manufacturing.
The ultimate procurement value of CAS 106904-09-0 lies in its ability to generate Tembotrione, which exhibits a significantly broader weed control spectrum and higher crop safety margin than older triketones [1]. Herbicides derived from the 3-methyl precursor (which enables the trifluoroethoxymethyl ether linkage) show up to a 2- to 3-fold increase in post-emergence efficacy against resistant broadleaf weeds compared to Sulcotrione, which is derived from the 3-desmethyl comparator (2-chloro-4-(methylsulfonyl)benzoic acid) [1]. Procuring the 3-methyl starting material is an absolute requirement for accessing this next-generation herbicidal performance profile.
| Evidence Dimension | Downstream herbicidal efficacy (HPPD inhibition) |
| Target Compound Data | Precursor to Tembotrione (superior efficacy and crop safety) |
| Comparator Or Baseline | 2-Chloro-4-(methylsulfonyl)benzoic acid (Precursor to Sulcotrione) |
| Quantified Difference | 2- to 3-fold increase in post-emergence broadleaf weed control |
| Conditions | Field application rates for corn crop protection |
Buyers must select the 3-methyl precursor to manufacture the higher-margin, more effective Tembotrione API rather than older, off-patent alternatives.
The primary industrial application for this compound is as the foundational building block for Tembotrione [1]. It is specifically procured by agrochemical manufacturers who require a stable, scalable intermediate for radical bromination and subsequent etherification to form the active HPPD inhibitor.
Agrochemical R&D laboratories procure this compound to explore new modifications at the 3-position [2]. By utilizing the 3-methyl group as a synthetic handle, researchers can synthesize libraries of novel 3-alkoxymethyl or 3-aminomethyl derivatives to test for improved HPPD inhibition or altered crop selectivity.
Process chemistry groups utilize CAS 106904-09-0 as a benchmark substrate when optimizing phase-transfer catalyzed haloform reactions or radical bromination scale-up protocols, taking advantage of its well-characterized reactivity and distinct electronic properties [3].